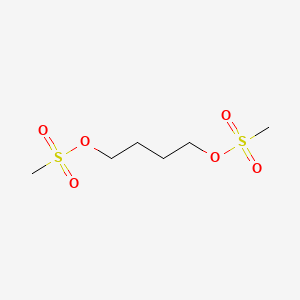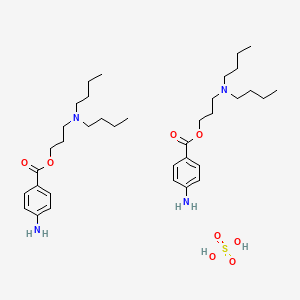![molecular formula C24H24O7 B1668136 methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate CAS No. 87414-49-1](/img/structure/B1668136.png)
methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate
Overview
Description
Butyrolactone I is a naturally occurring compound derived from various fungal species, including Aspergillus terreus. It is a member of the butyrolactone family, characterized by a five-membered lactone ring. Butyrolactone I has garnered significant interest due to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyrolactone I can be synthesized through several methods. One common approach involves the selective hydrogenation of succinic anhydride using nickel-based catalysts. This method typically requires conditions such as a temperature of 185°C, a pressure of 3.0 MPa, and a molar ratio of hydrogen to succinic anhydride of 50 . Another method involves the ring-opening polymerization of gamma-butyrolactone, which can be achieved under mild conditions using base catalysts .
Industrial Production Methods
Industrial production of butyrolactone I often involves the large-scale hydrogenation of succinic anhydride. The process utilizes highly efficient nickel/silica catalysts prepared through various methods, including ammonia evaporation and oxalic acid precipitation. These catalysts ensure high selectivity and yield of butyrolactone I .
Chemical Reactions Analysis
Types of Reactions
Butyrolactone I undergoes several types of chemical reactions, including:
Oxidation: Butyrolactone I can be oxidized to produce gamma-hydroxybutyric acid.
Reduction: It can be reduced to form gamma-butyrolactone.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Reagents such as alkyl halides and strong bases are often employed.
Major Products
Oxidation: Gamma-hydroxybutyric acid.
Reduction: Gamma-butyrolactone.
Substitution: Various alkylated and functionalized derivatives.
Scientific Research Applications
Butyrolactone I has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its role in cell signaling and regulation.
Medicine: Butyrolactone I exhibits anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
Butyrolactone I exerts its effects through several molecular targets and pathways. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune response. By binding to the active sites of NF-κB, butyrolactone I prevents its translocation to the nucleus, thereby reducing the production of pro-inflammatory cytokines . Additionally, it has been found to modulate the activity of various enzymes involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Butyrolactone I is structurally similar to other butyrolactones, such as gamma-butyrolactone and butyrolactone V. it is unique in its specific biological activities and molecular targets. For instance:
Gamma-butyrolactone: Primarily used as a solvent and precursor for other chemicals, it also acts as a prodrug for gamma-hydroxybutyric acid.
Butyrolactone V: Exhibits different biological activities and is used in various industrial applications.
Similar Compounds
- Gamma-butyrolactone
- Butyrolactone V
- Aspulvinone H
- 4,4’-Dihydroxypulvinone
Butyrolactone I stands out due to its potent anti-inflammatory and anti-cancer properties, making it a valuable compound for further research and development.
Properties
CAS No. |
87414-49-1 |
|---|---|
Molecular Formula |
C24H24O7 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
methyl (2R)-4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate |
InChI |
InChI=1S/C24H24O7/c1-14(2)4-6-17-12-15(5-11-19(17)26)13-24(23(29)30-3)20(21(27)22(28)31-24)16-7-9-18(25)10-8-16/h4-5,7-12,25-27H,6,13H2,1-3H3/t24-/m1/s1 |
InChI Key |
NGOLMNWQNHWEKU-XMMPIXPASA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1)CC2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)C[C@@]2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)CC2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C |
Appearance |
Solid powder |
| 87414-49-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-oxo-beta-(4-hydroxyphenyl)-gamma-(4-hydroxy-m-3,3-dimethylallylbenzyl)-gamma-methoxycarbonyl-gamma-butyrolactone butyrolactone I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



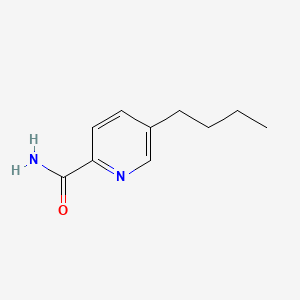
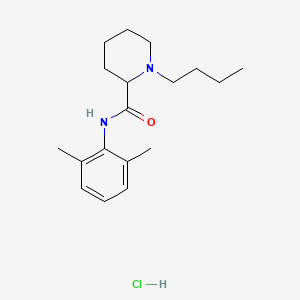
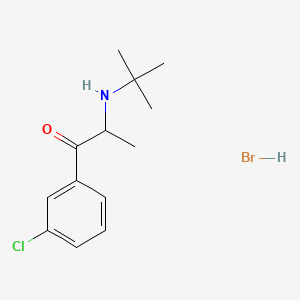

![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)



